molecular formula C8H9ClN2 B13160690 2-Chloro-6-methyl-N-vinylpyridin-3-amine

2-Chloro-6-methyl-N-vinylpyridin-3-amine

Cat. No.: B13160690
M. Wt: 168.62 g/mol
InChI Key: DPPDIFVXILJGLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-6-methyl-N-vinylpyridin-3-amine is a chemical compound with the molecular formula C8H9ClN2 and a molecular weight of 168.62 g/mol It is a derivative of pyridine, characterized by the presence of a chlorine atom at the second position, a methyl group at the sixth position, and a vinyl group attached to the nitrogen atom at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-6-methyl-N-vinylpyridin-3-amine typically involves the following steps:

    Starting Materials: The synthesis begins with 2-chloro-6-methylpyridine.

    Vinylation: The nitrogen atom in the pyridine ring is vinylated using a suitable vinylating agent under controlled conditions.

    Reaction Conditions: The reaction is carried out in the presence of a base, such as sodium hydride, and a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-6-methyl-N-vinylpyridin-3-amine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles such as amines or thiols.

    Oxidation: The vinyl group can undergo oxidation to form corresponding aldehydes or carboxylic acids.

    Polymerization: The vinyl group can participate in polymerization reactions to form polymers with specific properties.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium amide or thiourea in solvents such as ethanol or water.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.

    Polymerization: Initiators like azobisisobutyronitrile (AIBN) or benzoyl peroxide in solvents like toluene or chloroform.

Major Products:

    Substitution Products: Various substituted pyridines depending on the nucleophile used.

    Oxidation Products: Aldehydes, carboxylic acids, or ketones.

    Polymers: Vinyl polymers with specific mechanical and chemical properties.

Scientific Research Applications

2-Chloro-6-methyl-N-vinylpyridin-3-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a precursor for bioactive compounds.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals, coatings, and adhesives.

Mechanism of Action

The mechanism of action of 2-Chloro-6-methyl-N-vinylpyridin-3-amine involves its interaction with specific molecular targets. The vinyl group allows it to form covalent bonds with nucleophilic sites in biological molecules, potentially inhibiting enzyme activity or disrupting cellular processes. The chlorine atom enhances its reactivity, making it a potent electrophile in various chemical reactions.

Comparison with Similar Compounds

    2-Chloro-6-methylpyridine: Lacks the vinyl group, making it less reactive in certain polymerization reactions.

    2-Chloro-3-vinylpyridine: Similar structure but without the methyl group, affecting its steric and electronic properties.

    6-Methyl-3-vinylpyridine: Lacks the chlorine atom, reducing its electrophilicity.

Uniqueness: 2-Chloro-6-methyl-N-vinylpyridin-3-amine is unique due to the combination of the chlorine, methyl, and vinyl groups, which confer distinct reactivity and potential applications. Its ability to undergo diverse chemical reactions and its potential in various scientific fields make it a compound of significant interest.

Properties

Molecular Formula

C8H9ClN2

Molecular Weight

168.62 g/mol

IUPAC Name

2-chloro-N-ethenyl-6-methylpyridin-3-amine

InChI

InChI=1S/C8H9ClN2/c1-3-10-7-5-4-6(2)11-8(7)9/h3-5,10H,1H2,2H3

InChI Key

DPPDIFVXILJGLS-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(C=C1)NC=C)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.